Cas no 84766-91-6 (Tert-butyl 2-hydroxypyrrolidine-1-carboxylate)

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate structure
84766-91-6 structure
Product Name:Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
CAS-Nr.:84766-91-6
MF:C9H17NO3
MW:187.236182928085
MDL:MFCD09031185
CID:707485
PubChem ID:13113491
Update Time:2024-10-26

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Pyrrolidinecarboxylicacid, 2-hydroxy-, 1,1-dimethylethyl ester
    • tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
    • 2-Hydroxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
    • N-Boc-Pyrrolidin-2-Ol
    • TERT‐BUTYL 2‐HYDROXY‐1‐PYRROLIDINECARBOXYLATE
    • 1-Boc-2-hydroxypyrrolidine
    • N-BOC PRROLIDIN-2-OL
    • AK158067
    • 2-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • N-tert-butoxycarbonyl-2-hydroxypyrrolidine
    • FCH864176
    • 1-(tert-Butoxycarbonyl)pyrrolidine-2-ol
    • SY046084
    • AX8143557
    • 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate (ACI)
    • tert-Butyl 2-hydroxy-1-pyrrolidinecarboxylate
    • CS-D0581
    • AKOS006290080
    • SCHEMBL559852
    • DTXSID10518803
    • F14813
    • MFCD09031185
    • DS-9136
    • 84766-91-6
    • Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
    • MDL: MFCD09031185
    • Inchi: 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3
    • InChI-Schlüssel: NUYWPLSBEHXOHO-UHFFFAOYSA-N
    • Lächelt: O=C(N1C(O)CCC1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 187.12084340g/mol
  • Monoisotopenmasse: 187.12084340g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 198
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 49.8
  • XLogP3: 1.6

Experimentelle Eigenschaften

  • Siedepunkt: 273.3°C at 760 mmHg

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Sicherheitsinformationen

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL261-250mg
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
250mg
1452CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL261-100mg
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
100mg
698CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL261-1g
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
1g
3839CNY 2021-05-08
TRC
H949810-500mg
2-Hydroxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
84766-91-6
500mg
$ 201.00 2023-09-07
TRC
H949810-5g
2-Hydroxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
84766-91-6
5g
$ 1608.00 2023-09-07
ChemScence
CS-D0581-250mg
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
250mg
$40.0 2022-04-26
ChemScence
CS-D0581-1g
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
1g
$98.0 2022-04-26
ChemScence
CS-D0581-5g
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
5g
$341.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99780-100mg
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
100mg
¥56.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99780-5g
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
5g
¥857.0 2023-09-06

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Potassium acetate Solvents: Water ;  -78 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water ;  -78 °C → rt
Referenz
Enantioselective synthesis of martinelline chiral core and its diastereomer using asymmetric tandem Michael-aldol reaction
Yoshitomi, Yayoi; Arai, Hiromi; Makino, Kazuishi; Hamada, Yasumasa, Tetrahedron, 2008, 64(51), 11568-11579

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C; 5 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
Referenz
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; Kattanguru, Pullaiah; Tomashenko, Olesya A.; Karpowicz, Rafal; Siemiaszko, Gabriela; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  1 h, rt
Referenz
Hydrozirconation of four-, five-, six- and seven-membered N-alkoxycarbonyl lactams to lactamols
Piperno, Anna; Carnovale, Caterina; Giofre, Salvatore V.; Iannazzo, Daniela, Tetrahedron Letters, 2011, 52(51), 6880-6882

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C
Referenz
Nucleophilic synthesis of enantiopure 2-(tributylstannyl)pyrrolidines and piperidines
Gawley, Robert E.; Barolli, Graciela; Madan, Sachin; Saverin, Michele; O'Connor, Sean, Tetrahedron Letters, 2004, 45(8), 1759-1761

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
Referenz
Homochiral lithium amides for the asymmetric synthesis of β-amino acids
Davies, Stephen G.; Garrido, Narciso M.; Kruchinin, Dennis; Ichihara, Osamu; Kotchie, Luke J.; et al, Tetrahedron: Asymmetry, 2006, 17(12), 1793-1811

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -78 °C; 1.5 h, -78 °C; -78 °C → 0 °C
1.5 Reagents: Water
1.6 Reagents: Potassium sodium tartrate Solvents: Water ;  5 min
Referenz
One-Pot Double-Annulation Strategy for the Synthesis of Unusual Fused Bis-Heterocycles
Abdul-Rashed, Shukree; Alachouzos, Georgios ; Brennessel, William W. ; Frontier, Alison J., Organic Letters, 2020, 22(11), 4350-4354

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Dichloromethane
Referenz
(Diacetoxyiodo)benzene
Moriarty, Robert M.; Chany, Calvin J. II; Kosmeder, Jerome W. II, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-9

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  30 h, 20 bar, 70 °C
Referenz
Tandem hydroformylation-hydrazone formation-Fischer indole synthesis: A novel approach to tryptamides
Schmidt, Axel M.; Eilbracht, Peter, Organic & Biomolecular Chemistry, 2005, 3(12), 2333-2343

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referenz
New synthesis of a pyrroloquinoline skeleton, the Martinelline core, using a tandem Michael-aldol strategy
Hara, Osamu; Sugimoto, Kazuhiko; Makino, Kazuishi; Hamada, Yasumasa, Synlett, 2004, (9), 1625-1627

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  45 min, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Solvents: Water
Referenz
One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (±)-Nicotine and Analogs
Peixoto, Sabrina; Nguyen, Tuan Minh; Crich, David; Delpech, Bernard; Marazano, Christian, Organic Letters, 2010, 12(21), 4760-4763

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Referenz
A Facile Preparation of Enecarbamates
Dieter, R. Karl; Sharma, Ram R., Journal of Organic Chemistry, 1996, 61(12), 4180-4184

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
Referenz
Synthesis of Tylocrebrine and Related Phenanthroindolizidines by VOF3-Mediated Oxidative Aryl-Alkene Coupling
Niphakis, Micah J.; Georg, Gunda I., Organic Letters, 2011, 13(2), 196-199

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 80 min, 78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water
Referenz
Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)-H Functionalization
Chen, Mo ; Ventura, Austin M. ; Das, Soumik ; Ibrahim, Ammar F. ; Zimmerman, Paul M. ; et al, Journal of the American Chemical Society, 2023, 145(37), 20176-20181

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 80 min, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water
Referenz
Palladium-Catalyzed Difunctionalization of Enol Ethers to Amino Acetals with Aminals and Alcohols
Xie, Yinjun; Hu, Jianhua; Xie, Pan; Qian, Bo; Huang, Hanmin, Journal of the American Chemical Society, 2013, 135(49), 18327-18330

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  -78 °C → rt; 3 h, rt
Referenz
Bronsted acid catalyzed regioselective aza-Ferrier reaction: a novel synthetic method for α-(N-Boc-2-pyrrolidinyl) aldehydes
Tayama, Eiji; Otoyama, Seijun; Isaka, Wataru, Chemical Communications (Cambridge, 2008, (35), 4216-4218

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  1 h, -40 °C
Referenz
On the synthesis of α-amino sulfoxides
Rayner, Peter J.; Gelardi, Giacomo; O'Brien, Peter; Horan, Richard A. J.; Blakemore, David C., Organic & Biomolecular Chemistry, 2014, 12(21), 3499-3512

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
Referenz
Synthesis of N'-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides
Freeman, Noam S.; Hurevich, Mattan; Gilon, Chaim, Tetrahedron, 2009, 65(8), 1737-1745

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  10 h, rt
1.2 Reagents: Sodium carbonate ;  pH 6.5, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Referenz
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket
Omran, Anahid; Eslamimehr, Shakiba; Crider, A. Michael; Neumann, William L., Bioorganic & Medicinal Chemistry Letters, 2018, 28(10), 1897-1902

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Raw materials

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Preparation Products

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Verwandte Literatur

Empfohlene Lieferanten
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
NewCan Biotech Limited
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.